molecular formula C8H5Cl3O4S B1420373 Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate CAS No. 1098387-68-8

Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate

Cat. No. B1420373
M. Wt: 303.5 g/mol
InChI Key: CSHBGJPMGIOCJX-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate is a chemical compound with the CAS Number: 1098387-68-8 . Its molecular weight is 303.55 . The IUPAC name for this compound is methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate .


Molecular Structure Analysis

The InChI code for Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate is 1S/C8H5Cl3O4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate has a molecular weight of 303.55 g/mol . Its exact mass and monoisotopic mass is 301.897400 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Production

  • Efficient synthesis of related compounds, such as methyl 2-(chlorosulfonyl)benzoate, is achieved using a continuous-flow diazotization process. This method significantly reduces side reactions like hydrolysis, even in high concentrations of hydrochloric acid, demonstrating the potential of flow reactors in inhibiting parallel side reactions (Yu et al., 2016).
  • Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate's derivatives have been synthesized through various methods, including chlorination and reduction processes. These synthetic pathways often yield isomers and other related compounds with potential applications in different fields (Stelt, Suurmond, & Nauta, 1956).

Photocatalysis and Environmental Applications

  • The compound and its derivatives are involved in photodecomposition processes, such as the degradation of environmental contaminants. Studies have shown that certain adsorbent supports can enhance the mineralization rate of compounds like propyzamide, indicating the potential of methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate in environmental remediation (Torimoto et al., 1996).

Material Science and Polymer Synthesis

  • Research in material science has demonstrated the use of similar compounds in the synthesis of hyperbranched aromatic polyamides. These materials, derived from similar chemical structures, exhibit desirable properties such as solubility in various solvents and potential applications in advanced material development (Yang, Jikei, & Kakimoto, 1999).

Analytical Chemistry and Sensor Development

  • In analytical chemistry, derivatives of methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate are used as components in the development of selective and colorimetric fluoride chemosensors. These sensors demonstrate significant changes in optical properties upon interaction with specific ions, indicating their potential in analytical applications (Ma et al., 2013).

properties

IUPAC Name

methyl 3,5-dichloro-2-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHBGJPMGIOCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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